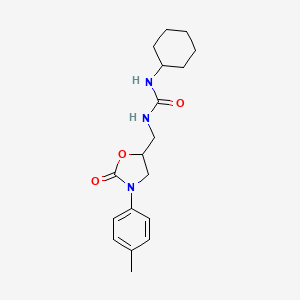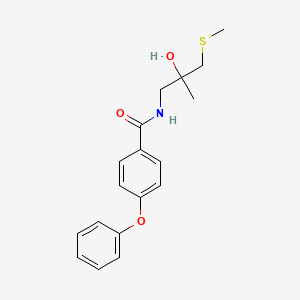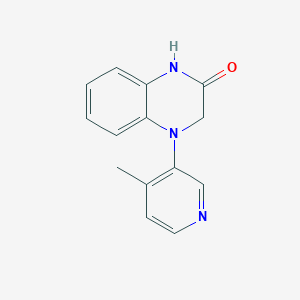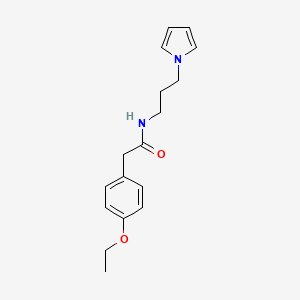![molecular formula C15H19NO2 B2369177 Methyl 2-amino-2-(3-benzyl-1-bicyclo[1.1.1]pentanyl)acetate CAS No. 2287260-17-5](/img/structure/B2369177.png)
Methyl 2-amino-2-(3-benzyl-1-bicyclo[1.1.1]pentanyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-amino-2-(3-benzyl-1-bicyclo[111]pentanyl)acetate is a complex organic compound characterized by its unique bicyclo[111]pentane structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-2-(3-benzyl-1-bicyclo[1.1.1]pentanyl)acetate typically involves a multi-step process. One common method includes the strain-release 2-azaallyl anion addition/borylation of [1.1.1]propellane. This reaction involves the use of N-benzyl ketimines, [1.1.1]propellane, and pinacol boronates to generate benzylamine bicyclo[1.1.1]pentane pinacol boronates . The reaction conditions often require the presence of a palladium catalyst and specific temperature and pressure settings to ensure the successful formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-amino-2-(3-benzyl-1-bicyclo[1.1.1]pentanyl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can result in various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Methyl 2-amino-2-(3-benzyl-1-bicyclo[1.1.1]pentanyl)acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as high stability and reactivity.
Wirkmechanismus
The mechanism of action of Methyl 2-amino-2-(3-benzyl-1-bicyclo[1.1.1]pentanyl)acetate involves its interaction with specific molecular targets and pathways. The bicyclo[1.1.1]pentane structure allows for unique binding interactions with enzymes and receptors, potentially leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-amino-2-(3-methyl-1-bicyclo[1.1.1]pentanyl)acetate
- Benzylamine bicyclo[1.1.1]pentane pinacol boronates
Uniqueness
Methyl 2-amino-2-(3-benzyl-1-bicyclo[1.1.1]pentanyl)acetate is unique due to its specific bicyclo[1.1.1]pentane structure, which imparts distinct chemical and physical properties. This structure allows for unique reactivity and binding interactions compared to other similar compounds, making it a valuable compound for various scientific research applications.
Eigenschaften
IUPAC Name |
methyl 2-amino-2-(3-benzyl-1-bicyclo[1.1.1]pentanyl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-18-13(17)12(16)15-8-14(9-15,10-15)7-11-5-3-2-4-6-11/h2-6,12H,7-10,16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUSVPLULRMBOLE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C12CC(C1)(C2)CC3=CC=CC=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(1R,5S,6S,7S)-7-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.2.0]heptane-6-carboxylic acid](/img/structure/B2369095.png)


![3-Amino-2-[(4-bromophenyl)methyl]propan-1-ol](/img/structure/B2369100.png)
![2-bromo-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B2369105.png)
![Methyl 2-[6-methylsulfonyl-2-(3-phenylsulfanylpropanoylimino)-1,3-benzothiazol-3-yl]acetate](/img/structure/B2369106.png)
![2-(3-(3-chloro-4-methylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-chlorobenzyl)acetamide](/img/structure/B2369108.png)

![diethyl 3-methyl-5-(2-(4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)thiophene-2,4-dicarboxylate](/img/structure/B2369110.png)
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2369112.png)


![N-{[5-({2-[5-(2,3-DIMETHOXYPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]METHYL}-2-METHYL-3-NITROBENZAMIDE](/img/structure/B2369115.png)

